

Brepocitinib vs vehicle Eczema Area Severity Index EASI improvement

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Compound Focus: Brepocitinib

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Experimental Protocol & Efficacy Data

The key data comes from a **phase IIb, randomized, double-blind, vehicle-controlled, dose-ranging study** [1] [2].

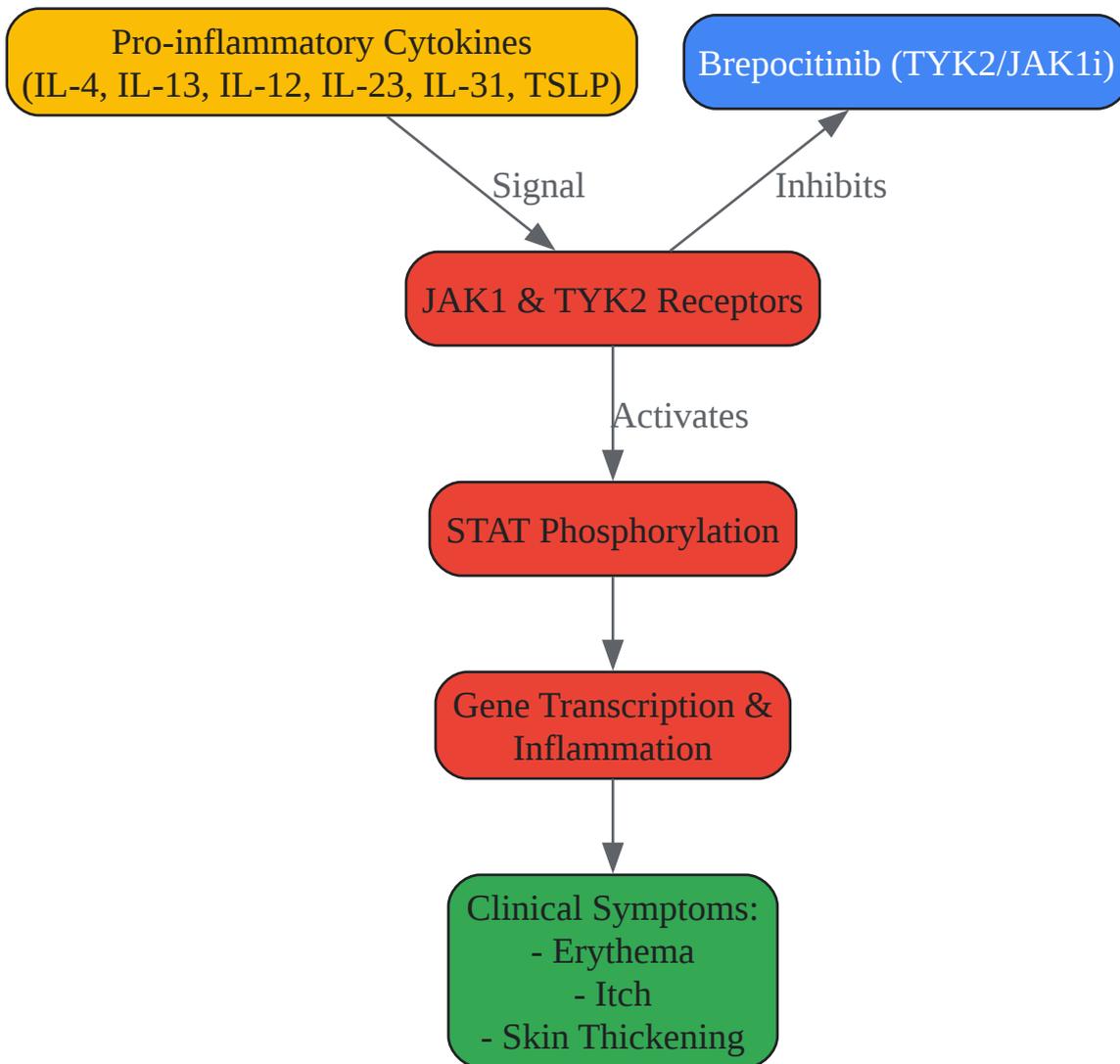
- **Objective:** To assess the efficacy and safety of topical **brepocitinib**, a TYK2/JAK1 inhibitor, in participants with mild-to-moderate AD [1] [2].
- **Participants:** 292 adolescents and adults with AD [3] [1] [2].
- **Inclusion Criteria:** Clinical diagnosis of AD for ≥ 3 months; IGA score of 2 (mild) or 3 (moderate); body surface area (BSA) involvement of 2-20%; EASI total score of 3-21 [1].
- **Intervention:** Participants were randomized to one of eight treatment arms for 6 weeks: **brepocitinib** cream (0.1%, 0.3%, 1.0%, or 3.0%) applied once daily (QD); **brepocitinib** (0.3% or 1.0%) applied twice daily (BID); or matching vehicle cream QD or BID [1] [2].
- **Primary Endpoint:** Percentage change from baseline in the Eczema Area and Severity Index (EASI) total score at Week 6 [1] [2].
- **Key Secondary Endpoints:** Proportion of patients achieving an Investigator Global Assessment (IGA) response (score of 0 or 1 plus a ≥ 2 -point reduction); improvement in Peak Pruritus Numerical Rating Scale (PP-NRS) [3] [4].

The table below summarizes the efficacy outcomes for **brepocitinib** versus vehicle at the end of the 6-week treatment period.

Dose Group	LS Mean % Change in EASI (90% CI)	Statistical Significance (vs. vehicle)	IGA 0/1 Responders (%)
Vehicle QD	-44.4 (-57.3 to -31.6) [3]	(Reference)	10.8% [3]
Vehicle BID	-47.6 (-57.5 to -37.7) [3]	(Reference)	13.9% [3]
Brepocitinib 0.1% QD	-58.3% (Not reported in tables) [5]	Not Significant [3]	29.7% [3]
Brepocitinib 0.3% QD	Not significant (data not reported in tables) [3]	Not Significant [3]	33.3% [3]
Brepocitinib 1.0% QD	-70.1 (-82.1 to -58.0) [3] [1]	P < 0.05 [1] [2]	40.5% [3]
Brepocitinib 3.0% QD	-67.9% (Not reported in tables) [4]	Not Significant [3]	44.4% [3]
Brepocitinib 0.3% BID	-58.6% (Not reported in tables) [5]	Not Significant [3]	33.3% [3]
Brepocitinib 1.0% BID	-75.0 (-83.8 to -66.2) [3] [1]	P < 0.05 [1] [2]	Data not specifically reported for this dose

Mechanism of Action

Brepocitinib is a small-molecule dual inhibitor of **tyrosine kinase 2 (TYK2)** and **Janus kinase 1 (JAK1)** [1]. This dual mechanism provides a targeted approach to modulating the inflammatory pathways in AD.



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Safety and Tolerability Profile

The phase IIb trial indicated that topical **brepocitinib** was well-tolerated [1] [2] [4].

- **Adverse Events:** Overall, 37.0% of participants experienced treatment-emergent adverse events (TEAEs). The incidence was not dose-dependent and was actually higher in the vehicle control groups (48.6% in QD vehicle; 47.2% in BID vehicle) than in most active treatment groups [3] [1].
- **Common TEAEs:** The most frequently reported TEAEs were nasopharyngitis and worsening of atopic dermatitis [3].
- **Serious AEs:** No serious treatment-emergent adverse events or deaths were reported in any treatment group during the study [3] [1] [4].

Context Within the JAK Inhibitor Class

Brepocitinib is part of a growing class of JAK inhibitors being developed for inflammatory skin diseases. Its potential distinction lies in its dual inhibition of TYK2 and JAK1.

- **Topical JAK Inhibitors:** Topical ruxolitinib (a JAK1/2 inhibitor) was the first FDA-approved topical JAK inhibitor for AD [3]. Topical delgocitinib (a pan-JAK inhibitor) is approved for AD in Japan [1].
- **Oral JAK Inhibitors:** Oral JAK1 inhibitors like abrocitinib and upadacitinib are approved for moderate-to-severe AD [1] [5]. Baricitinib (a JAK1/2 inhibitor) is also used [6] [5].
- **Distinctive Profile:** The TYK2/JAK1 inhibition profile of **brepocitinib** may potentially inhibit the IL-23/IL-17 axis, which could be relevant for certain AD subtypes [1].

Limitations and Future Development

While the phase IIb results are promising, they are not yet sufficient for regulatory approval.

- **Study Limitations:** The trial duration was short (6 weeks), the sample size was relatively small for a phase IIb study, and the product is not yet commercially available [1] [2].
- **Ongoing Research:** **Brepocitinib** is currently in phase 2 studies for several other indications, including psoriatic arthritis, psoriasis, systemic lupus erythematosus, and alopecia areata [3] [7]. It is worth noting that a separate phase IIb trial for mild-to-moderate plaque psoriasis did not show statistically significant efficacy versus vehicle, indicating that its utility might be specific to certain inflammatory conditions [8].

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